GPR35 Antagonism Inactivity: A Clean Selectivity Profile Differentiating from Lodoxamide-Class Agonists
In a primary antagonist assay against human GPR35, N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide was classified as inactive, demonstrating no significant antagonism [1]. In contrast, the structurally related 1,3-phenylene bis-oxalamide lodoxamide, which shares the oxalamide core, is a well-documented GPR35 agonist with reported EC50 values in the low micromolar range (approximately 1-10 µM) [2]. This divergent pharmacological profile indicates that the target compound's unsymmetrical substitution pattern directs it away from GPR35 engagement, a feature valuable for chemical biology applications where GPR35-mediated off-target effects must be minimized.
| Evidence Dimension | GPR35 Antagonism Activity (Primary Assay) |
|---|---|
| Target Compound Data | Inactive (no significant antagonism detected) |
| Comparator Or Baseline | Lodoxamide (1,3-phenylene bis-oxalamide) - GPR35 Agonist, EC50 ~1-10 µM |
| Quantified Difference | Qualitative: Target is inactive vs. comparator's micromolar agonist activity |
| Conditions | GPR35 antagonism primary assay; human GPR35; G-protein coupled receptor 35 (target ID: EOS300037); SilDrug/ECBD database [1] |
Why This Matters
This selectivity profile is critical for researchers screening against GPCR panels where GPR35 activity is a known liability, allowing confident exclusion of this off-target.
- [1] SilDrug/ECBD. EOS60070 Assay Data: GPR35 Antagonism - Inactive. European Chemical Biology Database. https://sildrug.ibb.waw.pl/ecbd/EOS60070/ View Source
- [2] González-González, J.S.; Santiago-Quintana, J.M.; et al. Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. 2025. https://hsb-bochum.digibib.net View Source
